2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE
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Overview
Description
2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE is an organic compound that features a fluorine atom, a methyl group, and a thiadiazole ring attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE typically involves multiple steps. One common approach starts with the preparation of 2-fluoro-4-methylaniline, which can be synthesized via the Leimgruber-Batcho reaction . The next step involves the formation of the thiadiazole ring, which can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The final step is the coupling of the thiadiazole ring with the aniline derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: Reduction reactions can convert nitroso derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted aniline derivatives, nitroso compounds, and hydroxylamines .
Scientific Research Applications
2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition . The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methylaniline: A precursor in the synthesis of the target compound.
4-fluoro-2-methylaniline: Another fluorinated aniline derivative with similar properties.
2-methyl-4-(trifluoromethyl)phenyl compounds: These compounds share structural similarities and exhibit comparable chemical behavior.
Uniqueness
2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE is unique due to the presence of both a fluorine atom and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-methyl-N-(thiadiazol-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-7-2-3-10(9(11)4-7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWCWTQPCUZDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CSN=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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